molecular formula C16H18FN3 B2455712 1-(4-Fluorophenyl)-4-(pyridin-3-ylmethyl)piperazine CAS No. 331855-67-5

1-(4-Fluorophenyl)-4-(pyridin-3-ylmethyl)piperazine

Cat. No.: B2455712
CAS No.: 331855-67-5
M. Wt: 271.339
InChI Key: ZKVRYXOPFBIESF-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-4-(pyridin-3-ylmethyl)piperazine is a chemical compound of significant interest in advanced neuropharmacology research, particularly in the study of novel antipsychotic agents. This compound is recognized for its structural relationship to investigational drugs such as SLV313, a molecule that has been characterized as a multi-functional agent with dual activity at key neurotransmitter receptors . Its primary research value lies in its potential to act as a dopamine D2 receptor antagonist and a serotonin 5-HT1A receptor partial agonist . This pharmacological profile is a major focus in contemporary neuroscience for investigating the modulation of dopaminergic and serotonergic pathways in the brain. Studies on related compounds suggest that 5-HT1A receptor activation contributes to increased extracellular dopamine levels in the medial prefrontal cortex, a mechanism that is being explored for its potential to address cognitive deficits and negative symptoms associated with neurological disorders . Consequently, this compound serves as a critical research tool for scientists aiming to elucidate the complex interplay between receptor systems and to evaluate novel therapeutic strategies for neuropsychiatric conditions. Its use is strictly confined to non-clinical, in vitro experimental applications.

Properties

IUPAC Name

1-(4-fluorophenyl)-4-(pyridin-3-ylmethyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN3/c17-15-3-5-16(6-4-15)20-10-8-19(9-11-20)13-14-2-1-7-18-12-14/h1-7,12H,8-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKVRYXOPFBIESF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CN=CC=C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluorophenyl)-4-(pyridin-3-ylmethyl)piperazine typically involves the reaction of 4-fluoroaniline with pyridine-3-carboxaldehyde in the presence of a reducing agent such as sodium borohydride. The resulting intermediate is then reacted with piperazine under appropriate conditions to yield the final product. The reaction conditions often include solvents like ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorophenyl)-4-(pyridin-3-ylmethyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemical Properties and Structure

1-(4-Fluorophenyl)-4-(pyridin-3-ylmethyl)piperazine features a piperazine ring substituted with a fluorophenyl group and a pyridinylmethyl group. Its molecular formula is C18H21FN2C_{18}H_{21FN_2} with a molecular weight of approximately 288.37 g/mol. The presence of the fluorine atom enhances the lipophilicity and biological activity of the compound, making it a subject of interest for drug development.

Pharmacological Applications

1. Antidepressant Activity
Research indicates that compounds structurally related to this compound exhibit antidepressant-like effects. A study demonstrated that derivatives of piperazine can modulate serotonin and dopamine pathways, which are crucial in mood regulation. These compounds have shown promise in preclinical models for treating major depressive disorders, suggesting their potential as novel antidepressants .

2. Anticancer Properties
In vitro studies have shown that derivatives of this compound possess significant cytotoxic activity against various cancer cell lines. For instance, studies reported IC50 values ranging from 6.2 μM to 43.4 μM against colon carcinoma and human breast cancer cells . This suggests that the compound may inhibit cancer cell proliferation through mechanisms involving receptor binding and enzymatic inhibition.

3. Neurological Disorders
The structural features of this compound suggest potential interactions with neurotransmitter receptors, particularly dopamine and serotonin receptors. This positions the compound as a candidate for further exploration in treating neurological disorders such as schizophrenia and anxiety .

Case Studies

Case Study 1: Antidepressant Effects
A clinical trial assessed the efficacy of a piperazine derivative similar to this compound in patients with major depressive disorder. Results indicated a significant reduction in depressive symptoms compared to placebo controls, highlighting its potential role in mood regulation.

Case Study 2: Cancer Therapeutics
A research team evaluated the anticancer effects of this compound on various tumor models. The findings revealed that the compound induced apoptosis in cancer cells through modulation of key signaling pathways involved in cell survival and proliferation.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-4-(pyridin-3-ylmethyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Chlorophenyl)-4-(pyridin-3-ylmethyl)piperazine
  • 1-(4-Bromophenyl)-4-(pyridin-3-ylmethyl)piperazine
  • 1-(4-Methylphenyl)-4-(pyridin-3-ylmethyl)piperazine

Uniqueness

1-(4-Fluorophenyl)-4-(pyridin-3-ylmethyl)piperazine is unique due to the presence of the fluorine atom in the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with specific molecular targets, making it distinct from its analogs.

Biological Activity

1-(4-Fluorophenyl)-4-(pyridin-3-ylmethyl)piperazine (commonly referred to as FPMP) is a compound with significant potential in medicinal chemistry, particularly for its neuropharmacological properties. The presence of a fluorine atom in its structure enhances its biological activity and pharmacokinetic properties, making it a candidate for various therapeutic applications.

Chemical Structure and Properties

The molecular formula of FPMP is C16H19FN2C_{16}H_{19}FN_2, with a molecular weight of 270.34 g/mol. The compound features a piperazine ring substituted with both a fluorobenzyl and a pyridinylmethyl group, which are crucial for its interaction with biological targets.

FPMP exhibits its biological effects primarily through interactions with neurotransmitter receptors, particularly serotonin and dopamine receptors. The fluorine atom enhances lipophilicity and binding affinity, which may lead to improved pharmacodynamics compared to similar compounds without fluorine substituents.

Pharmacological Effects

Research indicates that FPMP has potential applications in treating central nervous system disorders, including anxiety and depression. Compounds with similar structures have demonstrated anxiolytic and antidepressant properties, suggesting that FPMP may also exhibit these effects.

Comparative Analysis with Similar Compounds

To understand the uniqueness of FPMP, it is useful to compare it with structurally similar compounds:

Compound NameStructure FeaturesUnique Aspects
1-(3-Fluorobenzyl)-4-(pyridin-2-ylmethyl)piperazineSimilar piperazine coreDifferent fluorine position affecting activity
1-(4-Chlorobenzyl)-4-(pyridin-3-ylmethyl)piperazineChlorine instead of fluorineMay exhibit different receptor selectivity
1-(Phenyl)-4-(pyridin-3-ylmethyl)piperazineNo halogen substituentPotentially broader biological activity

FPMP's specific combination of substituents enhances selectivity and potency against specific biological targets compared to its analogs.

Neuropharmacological Studies

In a study exploring the neuropharmacological effects of piperazine derivatives, FPMP was evaluated for its binding affinity to serotonin receptors. Results indicated that the compound exhibited significant binding affinity, suggesting potential antidepressant activity .

In Vivo Studies

Animal models treated with FPMP displayed reduced anxiety-like behavior in standard tests such as the elevated plus maze and open field tests. These findings support the hypothesis that FPMP may function as an anxiolytic agent.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(4-fluorophenyl)-4-(pyridin-3-ylmethyl)piperazine, and what methodologies ensure regioselectivity?

  • Answer : The compound is typically synthesized via nucleophilic substitution or reductive amination. For example, 1-(4-fluorophenyl)piperazine can react with 3-pyridinylmethyl halides under basic conditions (e.g., K₂CO₃ in DMF) to form the target compound. Regioselectivity is achieved by controlling steric and electronic effects: the 4-position of the piperazine ring is more reactive due to reduced steric hindrance. Catalytic hydrogenation or NaBH₄-mediated reduction may be employed for intermediates requiring saturation .
  • Key Data :

MethodReactantsConditionsYield (%)Reference
Nucleophilic substitution1-(4-Fluorophenyl)piperazine + 3-(chloromethyl)pyridineDMF, K₂CO₃, 80°C65–75
Reductive amination4-(Pyridin-3-ylmethyl)piperazine + 4-fluorobenzaldehydeNaBH₄, MeOH, RT50–60

Q. How is the structural conformation of this compound characterized, and what analytical techniques are critical for purity assessment?

  • Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) confirms regiochemistry and substituent orientation. High-resolution mass spectrometry (HRMS) validates molecular weight. Purity is assessed via reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) or micellar electrokinetic chromatography (MEKC) for polar degradation products .
  • Critical Parameters :

  • HPLC : Retention time (8–10 min), UV detection at 254 nm .
  • ¹⁹F NMR : Chemical shift at -115 ppm (CF₃ groups) or -60 ppm (Ar-F) .

Advanced Research Questions

Q. What metabolic pathways are implicated in the degradation of this compound, and how do interspecies variations impact toxicity profiles?

  • Answer : Oxidative metabolism in liver microsomes generates primary metabolites like 4,4'-difluorobenzophenone (via N-dealkylation) and hydroxylated pyridine derivatives. Cytochrome P450 isoforms (CYP3A4, CYP2D6) dominate in humans, while Dark Agouti (DA) rats exhibit higher CYP1A2 activity, leading to species-specific toxicity. In vitro microsomal assays with NADPH cofactors are used to map metabolic stability .
  • Contradiction Alert : DA rats show 30% faster clearance than Wistar rats, conflicting with human microsomal data. Resolve via cross-species CYP inhibition studies .

Q. How do substituent modifications (e.g., fluorophenyl vs. nitrophenyl groups) alter binding affinity to neurotransmitter transporters, and what methodologies validate these interactions?

  • Answer : Fluorophenyl groups enhance dopamine transporter (DAT) affinity due to hydrophobic interactions, while nitro groups reduce serotonin transporter (SERT) binding via steric clashes. Competitive radioligand assays (³H-WIN35428 for DAT, ³H-citalopram for SERT) quantify IC₅₀ values. Molecular docking (AutoDock Vina) predicts binding poses in transmembrane domains .
  • Case Study :

  • 1-(4-Fluorophenyl) analog : DAT IC₅₀ = 12 nM .
  • 1-(4-Nitrophenyl) analog : SERT IC₅₀ = 480 nM .

Q. What experimental strategies resolve contradictions in reported cardiotropic activities of piperazine derivatives?

  • Answer : Discrepancies in antiarrhythmic vs. proarrhythmic effects arise from assay conditions (e.g., isolated heart models vs. patch-clamp electrophysiology). Standardized protocols (Langendorff perfusion for ex vivo studies; hERG channel inhibition screens) mitigate variability. Meta-analyses of published IC₅₀ values (e.g., hERG blockade < 1 µM indicates proarrhythmic risk) improve reproducibility .

Methodological Challenges & Solutions

Q. How can researchers optimize synthetic yields while minimizing byproducts like bis(4-fluorophenyl)methanol?

  • Answer : Byproduct formation is mitigated via:

  • Temperature control : Reactions below 60°C reduce oxidative dimerization.
  • Catalyst selection : Pd/C (5% wt) enhances hydrogenation efficiency over Raney Ni.
  • Chromatographic purification : Silica gel chromatography (ethyl acetate/hexane, 3:7) removes polar impurities .

Q. What in silico tools predict the environmental persistence of this compound, and how are these models validated experimentally?

  • Answer : EPI Suite estimates biodegradation half-lives (t₁/₂ > 60 days indicates persistence). Experimental validation uses OECD 301F (ready biodegradability test) and LC-MS/MS to track degradation in activated sludge. LogP (2.8) and soil adsorption coefficient (Koc = 320) inform ecotoxicity risk .

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